molecular formula C12H9F3O4 B13240140 7-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

7-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

Cat. No.: B13240140
M. Wt: 274.19 g/mol
InChI Key: LQHCCNCEUMSNGI-UHFFFAOYSA-N
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Description

7-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a fluorinated coumarin derivative characterized by a methoxy group at the 7th position and a trifluoromethyl (-CF₃) group at the 2nd position of the chromene scaffold. Its molecular formula is C₁₂H₉F₃O₄ (calculated molecular weight: 274.19 g/mol). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C12H9F3O4

Molecular Weight

274.19 g/mol

IUPAC Name

7-methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C12H9F3O4/c1-18-7-3-2-6-4-8(11(16)17)10(12(13,14)15)19-9(6)5-7/h2-5,10H,1H3,(H,16,17)

InChI Key

LQHCCNCEUMSNGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(O2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Solvent-Free Synthesis Using Silica-Immobilized L-Proline Catalyst

A prominent method for synthesizing 2-(trifluoromethyl)-2H-chromene-3-carboxylates, including derivatives with methoxy substituents, involves a solvent-free reaction catalyzed by silica-immobilized L-proline. This environmentally friendly approach uses ethyl trifluoroacetoacetate and substituted salicylaldehydes under mild heating or microwave irradiation.

  • Key Reaction Conditions:

    • Catalyst: 20–30 mol% L-proline immobilized on SiO2
    • Substrates: Salicylaldehyde derivatives (e.g., 7-methoxy-salicylaldehyde) and ethyl trifluoroacetoacetate
    • Temperature: 80 °C under solvent-free conditions
    • Microwave irradiation (MWI) power: 126 W to accelerate the reaction
  • Reaction Outcomes:

    • Microwave irradiation significantly reduces reaction time and improves yield compared to conventional heating.
    • Yields for methoxy-substituted chromenes ranged from 65% to 70% under microwave conditions.
    • The catalyst is reusable with minimal loss of activity, enhancing economic and environmental viability.
  • Proposed Mechanism:

    • Initial formation of an intermediate via Knoevenagel condensation between salicylaldehyde and ethyl trifluoroacetoacetate.
    • Subsequent cyclization through nucleophilic attack by phenoxide ion on the electrophilic carbonyl group, yielding the chromene ring system.
Entry Substituent (R3) Product Yield (%) with MWI Yield (%) without MWI Reaction Time (min) with MWI Reaction Time (h) without MWI
6 OMe 70 69 12 6
7 OMe (different position) 68 65 8 8

Data from solvent-free synthesis of 2-(trifluoromethyl)-2H-chromene-3-carboxylates with various substituents, including methoxy groups.

Sonogashira Coupling and Functional Group Transformations

Another advanced synthetic approach involves the preparation of 2H-chromene derivatives substituted with trifluoromethyl groups via halogenated intermediates followed by Sonogashira coupling reactions to introduce various functional groups at the 6-position. This method can be adapted to introduce methoxy groups or other substituents.

  • Synthetic Strategy:

    • Starting from 6-iodo-3-ethyl ester-2-(trifluoromethyl)-2H-chromene intermediates.
    • Sonogashira coupling with terminal alkynes bearing protected amino or other functional groups.
    • Hydrolysis of ester groups to yield the corresponding carboxylic acids.
  • Key Reagents and Conditions:

    • Pd(0) catalyst and CuI co-catalyst for Sonogashira reaction.
    • Lithium hydroxide (LiOH) for ester hydrolysis to carboxylic acid.
    • Protective groups such as Boc for amino functionalities during coupling.
  • Advantages:

    • Enables diversification of the chromene scaffold at specific positions.
    • Provides access to derivatives with tailored biological activities.
    • Hydrolysis step efficiently converts esters to carboxylic acids, including 7-methoxy derivatives.

This methodology is useful for synthesizing 7-methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid by appropriate choice of starting materials and reaction sequences.

Conversion from 7-Methoxy-2H-Chromene-3-Carbonitrile

A classical method for preparing 7-methoxy-2H-chromene-3-carboxylic acid involves hydrolysis of the corresponding nitrile precursor.

  • Procedure:

    • Starting material: 7-Methoxy-2H-chromene-3-carbonitrile.
    • Hydrolysis using sodium hydroxide (NaOH) in aqueous medium.
    • Heating for approximately 24 hours to achieve complete conversion.
    • Acidification to precipitate the carboxylic acid product.
  • Yield and Purity:

    • Reported yields up to 90%.
    • The process is straightforward and scalable.
  • Reference:

    • Corey and Wu reported this method in the Journal of the American Chemical Society (1993), highlighting its efficiency and reproducibility.
Method Key Reagents/Conditions Yield Range (%) Advantages Notes
Solvent-free L-proline/SiO2 catalysis Ethyl trifluoroacetoacetate, salicylaldehyde derivatives, 20-30 mol% L-proline/SiO2, 80 °C, microwave irradiation 65–92 Eco-friendly, catalyst reusable, fast Suitable for various substituents including methoxy
Sonogashira Coupling + Ester Hydrolysis 6-iodo chromene ester, terminal alkynes, Pd(0)/CuI, LiOH for hydrolysis Variable Versatile substitution, functional group diversity Requires multiple steps, suitable for advanced derivatives
Nitrile Hydrolysis 7-Methoxy-2H-chromene-3-carbonitrile, NaOH, heating 24 h ~90 Simple, high yield Classical method, scalable

The preparation of 7-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid can be efficiently achieved through multiple synthetic routes. The solvent-free catalysis using silica-immobilized L-proline under microwave irradiation offers an environmentally friendly and rapid method with good yields. Sonogashira coupling strategies provide a platform for structural diversification, including the installation of methoxy groups, followed by ester hydrolysis to the carboxylic acid. Traditional hydrolysis of the nitrile precursor remains a reliable, high-yielding approach for this compound. Selection of the method depends on the desired scale, functional group tolerance, and synthetic flexibility.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nucleophiles, and bases are typically used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted chromenes, quinones, and dihydrochromenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, focusing on substituent variations and their physicochemical properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid 7-OCH₃, 2-CF₃ C₁₂H₉F₃O₄ 274.19 Potential TNF-α inhibition
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid 7-OCH₃, 2=O C₁₁H₈O₅ 220.18 Fluorescent dye precursor; soluble in polar aprotic solvents
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide 8-OCH₃, 2=NH, 3-amide C₁₇H₁₃ClN₂O₃ 340.75 Synthetic intermediate for kinase inhibitors
7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid 7-N(CH₂CH₃)₂, 2=O, 4-CF₃ C₁₅H₁₄F₃NO₄ 329.28 Bioactive small molecule; anti-inflammatory potential
6-(Trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (Ocarocoxib) 6-OCF₃, 2-CF₃ C₁₂H₆F₆O₄ 352.17 COX inhibitor; high metabolic stability
8-Methoxy-2-oxo-6-(prop-2-en-1-yl)-2H-chromene-3-carboxylic acid (A1) 8-OCH₃, 2=O, 6-CH₂CH=CH₂ C₁₄H₁₂O₅ 260.24 Phytotoxic allelochemical; inhibits Lactuca sativa growth

Physicochemical Properties and Solubility

  • Lipophilicity: The trifluoromethyl group increases logP values compared to non-fluorinated analogs. For instance, the target compound (logP ~2.5) is more lipophilic than 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (logP ~1.8), favoring membrane permeability .
  • Solubility : Polar substituents (e.g., carboxylic acid at position 3) improve aqueous solubility. However, fluorination reduces solubility in water, necessitating formulations with organic solvents like DMSO or acetonitrile .

Biological Activity

7-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (CAS No. 775333-78-3) is a synthetic compound belonging to the chromene class, characterized by its unique trifluoromethyl and methoxy groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of 7-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is C12H9F3O4C_{12}H_{9}F_{3}O_{4} with a molecular weight of approximately 274.19 g/mol. The presence of the trifluoromethyl group significantly enhances its biological activity by increasing lipophilicity and altering electronic properties.

Anticancer Activity

Recent studies have indicated that derivatives of chromene compounds exhibit significant antiproliferative properties against various cancer cell lines. For instance, chromene derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. A study demonstrated that related compounds exhibited IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

Table 1: Antiproliferative Activity of Chromene Derivatives

CompoundCell LineIC50 (nM)
9hMCF-710-33
9qMDA-MB-23123-33
10pMCF-7Comparable to CA-4

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Chromene derivatives have been identified as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The ability to modulate COX-2 activity suggests that 7-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid could be beneficial in treating inflammatory conditions .

Table 2: Inhibition of COX Enzyme Activity by Chromene Derivatives

CompoundCOX Inhibition (%)
Chromene Derivative A75
Chromene Derivative B68
7-Methoxy CompoundNot specified

The biological activities of 7-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid are believed to be mediated through several mechanisms:

  • Tubulin Binding : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
  • COX Inhibition : By inhibiting COX-2, these compounds reduce the production of pro-inflammatory mediators such as prostaglandins.
  • Cell Cycle Arrest : Flow cytometry studies have indicated that certain derivatives induce G2/M phase arrest, leading to apoptosis in cancer cells .

Case Studies

  • Study on MCF-7 Cells : A recent investigation into the effects of chromene derivatives on MCF-7 cells revealed that treatment with these compounds led to significant inhibition of cell proliferation and induced apoptosis, highlighting their potential as chemotherapeutic agents .
  • Anti-inflammatory Effects : In a model of acute inflammation, a related chromene derivative reduced edema significantly compared to control groups, demonstrating its therapeutic potential in inflammatory diseases .

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